![molecular formula C32H46O5 B2411536 (4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate CAS No. 305818-39-7](/img/structure/B2411536.png)
(4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
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Description
(4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate is a useful research compound. Its molecular formula is C32H46O5 and its molecular weight is 510.715. The purity is usually 95%.
BenchChem offers high-quality (4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Aggregation
This compound has been studied for its potential in forming specific hydrogen bonding patterns and aggregation behaviors. For instance, one study highlighted the formation of carboxyl-to-ketone hydrogen-bonding catemers, where hydrogen bonds progress from the carboxyl group of one molecule to the remote-ring ketone group of another, facilitating chain formation that extends in a specific direction within the crystal structure (Thompson, Lalancette, & Kikolski, 2006).
Biological Properties and Applications
The structure of similar compounds has been elucidated and linked to various biological properties. Saponins, for instance, which share a structural similarity, are known for their wide range of biological activities. These include being precursors for the semi-synthesis of steroidal drugs and exhibiting pharmacological properties useful in phytotherapy and the cosmetic industry. An example is a saponin isolated from Clerodendrum serratum, which is used in traditional medicine for treating ailments such as asthma and rheumatism (Bhujbal et al., 2010).
Conjugation and Modification for Medical Applications
Research has explored the conjugation of similar compounds with other biologically active substances, like bisphosphonates, to enhance binding or accumulation in certain organs, such as bones. This approach aims at targeted delivery of pharmaceuticals and has implications in synthesizing immunomodulators, calcium-exchange regulators, antitumor drugs, etc. (Bekker et al., 2013).
Synthesis and Characterization in Chemical Research
Extensive research has been conducted on the synthesis, characterization, and reaction properties of compounds structurally related to the one . This includes studies on the synthesis of analogues, characterization of crystal structures, and exploration of their reactivity under various conditions for potential applications in fields like organic electronics and pharmaceuticals (Li & Žemlička, 2007; Görlitzer, Kramer, & Boyle, 2000).
properties
IUPAC Name |
methyl (4aS,6aR,6bS,11Z,12aS,14aR,14bR)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24,33H,9-14,16-17H2,1-8H3/b19-18-/t20-,22?,24+,29+,30-,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKQDWMPICBIX-YKDDBGNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(C/C(=C/O)/C(=O)C5(C)C)C)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,6aR,6bS,12aS,14aR,14bR,Z)-methyl 11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate |
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